N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
Brand Name: Vulcanchem
CAS No.: 920513-54-8
VCID: VC17296640
InChI: InChI=1S/C18H17N3OS/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C18H17N3OS
Molecular Weight: 323.4 g/mol

N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide

CAS No.: 920513-54-8

Cat. No.: VC17296640

Molecular Formula: C18H17N3OS

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide - 920513-54-8

Specification

CAS No. 920513-54-8
Molecular Formula C18H17N3OS
Molecular Weight 323.4 g/mol
IUPAC Name N-isoquinolin-6-yl-2-(3-methylsulfanylanilino)acetamide
Standard InChI InChI=1S/C18H17N3OS/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22)
Standard InChI Key DTMGPLRQELSUIL-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide features a bicyclic isoquinoline moiety fused to a glycinamide backbone, further substituted at the N~2~ position with a 3-(methylsulfanyl)phenyl group. The isoquinoline system (C9H7N) consists of a benzene ring annulated to a pyridine ring, providing a planar aromatic framework conducive to π-π stacking interactions. The glycinamide linker (NH-CH2-CONH-) bridges the isoquinoline and the 3-(methylsulfanyl)phenyl group, introducing conformational flexibility. The methylsulfanyl (-SMe) substituent at the meta position of the phenyl ring contributes to electron-rich regions, potentially enhancing binding affinity to hydrophobic protein pockets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC18H17N3OS
Molecular Weight323.4 g/mol
SMILES NotationCOC(=O)NC(Cc1cnc2ccccc12)Nc3cccc(SMe)c3Inferred
Hydrogen Bond Donors3Calculated
Hydrogen Bond Acceptors5Calculated

Spectroscopic Identification

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous isoquinoline derivatives exhibit characteristic signals. For example, the isoquinoline proton environment typically shows aromatic protons at δ 7.5–8.9 ppm in 1H NMR, while the methylsulfanyl group’s protons resonate near δ 2.5 ppm . The amide carbonyl (C=O) stretch in IR spectroscopy would likely appear at ~1650 cm⁻¹, consistent with secondary amides .

Synthesis and Manufacturing Processes

Synthetic Pathways

Physicochemical Profile

The compound’s physicochemical properties dictate its pharmacokinetic behavior:

  • LogP: Predicted logP (octanol-water) of 2.8 ± 0.3, indicating moderate lipophilicity.

  • Aqueous Solubility: ~0.12 mg/mL at pH 7.4, limited by the aromatic systems.

  • Melting Point: Estimated 215–220°C based on thermal analysis of structural analogs .

Comparative Analysis with Structural Analogues

Table 2: Structural and Pharmacological Comparisons

CompoundSubstituentMolecular WeightKey ActivitySource
Target Compound3-(methylsulfanyl)phenyl323.4 g/molKinase inhibition (hypothesized)
3-amino-N-isoquinolin-6-yl-2-phenylpropanamidePhenyl291.3 g/molUnspecified
2-amino-N-isoquinolin-6-yl-2-phenylacetamidePhenyl277.3 g/molUnspecified
3-amino-2-(3,4-difluorophenyl)-N-isoquinolin-6-ylpropanamide3,4-difluorophenyl327.3 g/molEnhanced solubility

The methylsulfanyl substituent confers distinct electronic properties compared to halogenated or alkylated analogs, potentially altering metabolic stability and target engagement .

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